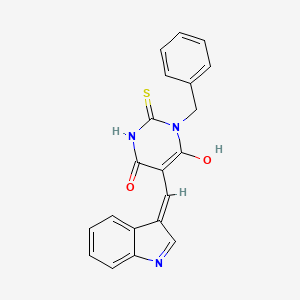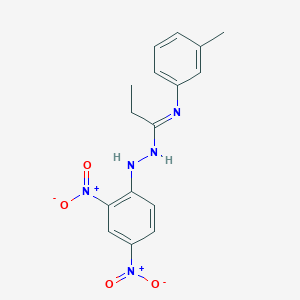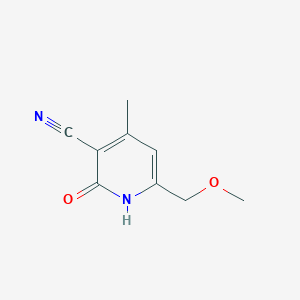
(3,4-Dichlorophenyl)methyl 2-(2,4,5-trichlorophenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-Dichlorophenyl)methyl 2-(2,4,5-trichlorophenoxy)acetate: is an organic compound that belongs to the class of phenoxyacetic acid derivatives This compound is characterized by the presence of multiple chlorine atoms attached to aromatic rings, which can significantly influence its chemical properties and reactivity
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dichlorophenyl)methyl 2-(2,4,5-trichlorophenoxy)acetate typically involves the esterification of (3,4-Dichlorophenyl)methanol with 2-(2,4,5-trichlorophenoxy)acetic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the ester functional group, converting it to the corresponding alcohol.
Substitution: The chlorine atoms on the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of quinones or chlorinated benzoquinones.
Reduction: Conversion to (3,4-Dichlorophenyl)methyl 2-(2,4,5-trichlorophenoxy)ethanol.
Substitution: Introduction of various functional groups such as methoxy, hydroxyl, or amino groups.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic transformations.
Material Science: It is studied for its potential use in the synthesis of polymers and advanced materials with specific properties.
Biology and Medicine:
Pharmacology: Research is ongoing to explore its potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Agriculture: It is investigated for its herbicidal and pesticidal properties, aiming to develop more effective and environmentally friendly agrochemicals.
Industry:
Chemical Manufacturing: The compound is used as an intermediate in the synthesis of other complex organic molecules.
Environmental Science: Studies focus on its degradation pathways and environmental impact, aiming to develop methods for its safe disposal and remediation.
作用機序
The mechanism of action of (3,4-Dichlorophenyl)methyl 2-(2,4,5-trichlorophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple chlorine atoms can enhance its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. For example, in herbicidal applications, the compound may inhibit key enzymes involved in plant growth, leading to the death of the target plants.
類似化合物との比較
(2,4-Dichlorophenoxy)acetic acid: A widely used herbicide with similar structural features but fewer chlorine atoms.
(4-Chlorophenyl)methyl 2-(2,4-dichlorophenoxy)acetate: Another phenoxyacetic acid derivative with a different substitution pattern on the aromatic rings.
Uniqueness: The unique combination of chlorine atoms in (3,4-Dichlorophenyl)methyl 2-(2,4,5-trichlorophenoxy)acetate imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its higher chlorine content can enhance its reactivity and binding affinity, leading to improved efficacy in its intended applications.
特性
分子式 |
C15H9Cl5O3 |
|---|---|
分子量 |
414.5 g/mol |
IUPAC名 |
(3,4-dichlorophenyl)methyl 2-(2,4,5-trichlorophenoxy)acetate |
InChI |
InChI=1S/C15H9Cl5O3/c16-9-2-1-8(3-10(9)17)6-23-15(21)7-22-14-5-12(19)11(18)4-13(14)20/h1-5H,6-7H2 |
InChIキー |
PAEYOUNGFHUDSL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1COC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-bis(1,3-dioxo-4-phenyl-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid](/img/structure/B15013951.png)

![2-bromo-6-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]-4-nitrophenyl benzoate](/img/structure/B15013957.png)

![N-({N'-[(1E)-3-Methyl-1-phenylbutylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B15013980.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B15013989.png)
![4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B15013991.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-methyl-4-nitroaniline](/img/structure/B15013997.png)

![N-(2-ethylphenyl)-N'-[2-(2-fluorophenyl)ethyl]ethanediamide](/img/structure/B15014006.png)
![N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide](/img/structure/B15014011.png)
![N-(4-{[(2E)-2-(2-hydroxy-3,5-diiodobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B15014027.png)
![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B15014032.png)

